molecular formula C23H20BrClN2O3 B12014730 3-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide

3-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide

Cat. No.: B12014730
M. Wt: 487.8 g/mol
InChI Key: MLFPCTBJUNRCQR-VULFUBBASA-N
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Description

3-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom, a chlorophenyl group, and an ethoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-bromobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorophenylmethanol.

    Ethoxyphenyl Group Addition: The ethoxyphenyl group is added via an etherification reaction using 3-ethoxyphenol.

    Formation of the Imine Linkage: The final step involves the formation of the imine linkage by reacting the intermediate with an appropriate aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the imine linkage, converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(4-chlorophenyl)benzamide: Similar structure but lacks the ethoxyphenyl group.

    3-bromo-N-(4-fluorophenyl)benzamide: Similar structure but contains a fluorophenyl group instead of a chlorophenyl group.

    3-bromo-N-(3-chlorophenyl)benzamide: Similar structure but with the chlorophenyl group in a different position.

Uniqueness

3-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide is unique due to the presence of both the chlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20BrClN2O3

Molecular Weight

487.8 g/mol

IUPAC Name

3-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C23H20BrClN2O3/c1-2-29-22-12-17(14-26-27-23(28)18-4-3-5-19(24)13-18)8-11-21(22)30-15-16-6-9-20(25)10-7-16/h3-14H,2,15H2,1H3,(H,27,28)/b26-14+

InChI Key

MLFPCTBJUNRCQR-VULFUBBASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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